molecular formula C17H17FN2 B11417147 1-(2-fluorobenzyl)-2-(propan-2-yl)-1H-benzimidazole

1-(2-fluorobenzyl)-2-(propan-2-yl)-1H-benzimidazole

Cat. No.: B11417147
M. Wt: 268.33 g/mol
InChI Key: YXWXTLXNPZZQHA-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-2-(propan-2-yl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorobenzyl group and an isopropyl group in this compound may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-2-(propan-2-yl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl chloride and 2-(propan-2-yl)aniline.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or toluene, is used.

    Synthetic Route: The 2-fluorobenzyl chloride is reacted with 2-(propan-2-yl)aniline in the presence of a base, such as potassium carbonate, to form the desired benzimidazole derivative.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-fluorobenzyl)-2-(propan-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-fluorobenzyl)-2-(propan-2-yl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-2-(propan-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(2-fluorobenzyl)-2-(propan-2-yl)-1H-benzimidazole can be compared with other similar compounds, such as:

    1-(2-chlorobenzyl)-2-(propan-2-yl)-1H-benzimidazole: The presence of a chlorine atom instead of a fluorine atom may result in different chemical and biological properties.

    1-(2-fluorobenzyl)-2-methyl-1H-benzimidazole: The replacement of the isopropyl group with a methyl group may affect the compound’s reactivity and biological activity.

    1-(2-fluorobenzyl)-2-(tert-butyl)-1H-benzimidazole: The presence of a tert-butyl group may influence the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H17FN2

Molecular Weight

268.33 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C17H17FN2/c1-12(2)17-19-15-9-5-6-10-16(15)20(17)11-13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3

InChI Key

YXWXTLXNPZZQHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F

Origin of Product

United States

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